molecular formula C11H18N2 B1519242 (3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine CAS No. 515131-56-3

(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine

Cat. No.: B1519242
CAS No.: 515131-56-3
M. Wt: 178.27 g/mol
InChI Key: MMVYYDUAJBMSSI-UHFFFAOYSA-N
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Description

(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid metabolic pathways, influencing the activity of enzymes involved in these processes . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect amino acid metabolism, which is crucial for protein synthesis and other cellular functions . This compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, affecting its efficacy . Long-term exposure to this compound can lead to changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxicity and adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism . It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. This interaction can have significant effects on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which are crucial for its biological activity. Understanding these processes is essential for developing effective delivery methods for therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization is important for elucidating the precise mechanisms of action of this compound.

Properties

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13(2)9-11-6-4-5-10(7-11)8-12/h4-7H,3,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVYYDUAJBMSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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